N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818773
InChI: InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)
SMILES: CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Molecular Formula: C50H60N5O10P
Molecular Weight: 922.0 g/mol

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite

CAS No.:

Cat. No.: VC13818773

Molecular Formula: C50H60N5O10P

Molecular Weight: 922.0 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite -

Specification

Molecular Formula C50H60N5O10P
Molecular Weight 922.0 g/mol
IUPAC Name N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)
Standard InChI Key FLIGVMLIIDVDSN-UHFFFAOYSA-N
SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC
Canonical SMILES CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Introduction

Chemical Architecture and Functional Modifications

Core Nucleoside Structure

The compound derives from cytidine, with systematic modifications at the 2'-, 4-, and 5'-positions to enhance stability and synthetic utility. The ribose sugar adopts a 2'-O-methyl configuration, conferring nuclease resistance while maintaining A-form helix geometry critical for RNA interference mechanisms . X-ray crystallographic studies of analogous structures reveal that the 2'-O-methyl group induces a C3'-endo sugar pucker, optimizing base stacking interactions .

Protective Group Strategy

Three key protective elements dominate the molecular architecture:

  • 5'-O-Dimethoxytrityl (DMT): This lipophilic group (C31H26O2) provides reversible protection of the 5'-hydroxyl, enabling stepwise chain elongation during solid-phase synthesis. The DMT group exhibits a characteristic orange color upon acidolytic cleavage (3% trichloroacetic acid in dichloromethane), permitting real-time monitoring of coupling efficiency .

  • N4-Benzoyl Protection: The exocyclic amine at position 4 is masked with a benzoyl group (C7H5O), preventing undesired side reactions during phosphoramidite activation. Deprotection occurs via concentrated aqueous ammonia (28-30% NH4OH, 55°C, 16 hr), with benzoyl removal rates following first-order kinetics (k = 0.12 hr⁻¹ at 55°C) .

  • 2-Cyanoethyl Phosphoramidite: The 3'-OH is converted to a phosphoramidite moiety (C5H9N2O2P) activated by 1H-tetrazole. This group facilitates phosphite triester formation with coupling efficiencies exceeding 99.5% under optimized conditions (0.15M amidite, 5-minute coupling time) .

Molecular PropertyValueSource
IUPAC NameN-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Exact Mass921.41 Da
logP (Octanol-Water)10.57
Storage Conditions-20°C under argon atmosphere
Solubility≥100 mg/mL in anhydrous acetonitrile

Synthetic Applications in Oligonucleotide Production

Solid-Phase Synthesis Workflow

In automated oligonucleotide synthesizers, this phosphoramidite achieves coupling yields of 99.2-99.8% per cycle when used at 0.1M concentration with 5-ethylthio-1H-tetrazole (0.25M) as activator . Critical process parameters include:

  • Oxidation Time: 30 seconds with 0.02M iodine/water/pyridine (2:3:95 v/v)

  • Capping Efficiency: <0.1% uncapped chains using 1:1 (v/v) acetic anhydride/N-methylimidazole

  • Cycle Time: 7.5 minutes for deprotection-coupling-oxidation-capping steps

Sequence-Specific Performance

Therapeutic Optimization Strategies

Pharmacokinetic Enhancements

Incorporating this modified cytidine derivative into antisense sequences improves tissue distribution profiles:

  • Liver Uptake: 23% injected dose/g tissue at 24 hr post-IV administration vs. 5% for unmodified ASOs

  • Renal Clearance: Reduced from 65% to 12% of total dose over 48 hr

  • Protein Binding: Increases from 78% to 92% with ≥3 modifications per 20-mer

Toxicological Profile

Analytical Characterization Methods

Mass Spectrometric Confirmation

High-resolution ESI-MS (Bruker maXis 4G) validates molecular identity with:

  • [M+H]+ observed at m/z 923.4087 (calculated 923.4079)

  • Characteristic fragment ions at m/z 304.1284 (DMT+) and 178.0497 (benzoyl cation)

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